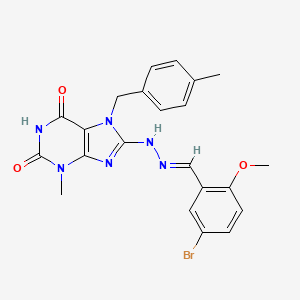![molecular formula C14H20N2O4 B2697965 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea CAS No. 1788580-49-3](/img/structure/B2697965.png)
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Dynamics and Electrostatics in Enzymatic Functions
A study on para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, offers insights into how protein dynamics and electrostatic interactions facilitate complex biochemical reactions within a single polypeptide structure. This research highlights the significance of conformational rearrangements in achieving regulated, fast, and specific catalysis, which could be pertinent when considering the biochemical applications or interactions of complex organic compounds like 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea (Entsch, Cole, & Ballou, 2005).
Antioxidant Activity Measurement Methods
Understanding the antioxidant activity of complex molecules is crucial in evaluating their potential therapeutic applications. A comprehensive review of methods used in determining antioxidant activity outlines the detection mechanisms, applicability, advantages, and disadvantages of various assays. This knowledge is essential for assessing the antioxidant capacity of new compounds, potentially including this compound (Munteanu & Apetrei, 2021).
Environmental Behavior of Parabens
While not directly related, the environmental behavior and fate of parabens, which share some structural similarities with benzoic acid derivatives, provide a framework for understanding how similar compounds might behave in aquatic environments and their potential endocrine-disrupting activities. Such studies can inform environmental safety assessments for new compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Procedures for Benzazole Derivatives
The synthesis of benzazole derivatives, including guanidine-functionalized variants, reveals the chemical versatility and potential biological activities of these compounds. Given the structural complexity of this compound, understanding synthetic pathways and pharmacological potentials of benzazoles could offer insights into similar compounds' synthesis and applications (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Environmental and Health Implications of Dioxins
Research on the environmental characteristics, toxicities, and formation mechanisms of dioxins, including polybrominated dibenzo-p-dioxins, provides a context for evaluating the ecological and health impacts of structurally complex compounds. Such studies can guide the assessment of potential risks associated with new chemical entities that share features with dioxins (Yang, Liu, Shen, Wang, Yang, & Zheng, 2021).
特性
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16-14(18)15-8-11(17)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7,9,11,17H,5-6,8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCDHQBADXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)


![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)
![1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2697893.png)
![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2697898.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2697899.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2697901.png)

![3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2697905.png)
